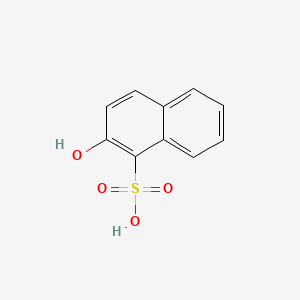

2-hydroxynaphthalene-1-sulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is a key intermediate in industrial synthesis, particularly in the production of Schäffer acid (2-hydroxynaphthalene-6-sulfonic acid) via regioselective desulfonylation of 2-hydroxynaphthalene-1,6-disulfonic acid . Its structure combines aromatic hydrophobicity with the acidity and water solubility imparted by the sulfonic group, making it valuable in dye manufacturing and organic synthesis.

Métodos De Preparación

Direct Sulfonation of 2-Naphthol with Sulfuric Acid

The sulfonation of 2-naphthol (2-hydroxynaphthalene) using concentrated sulfuric acid represents a classical route to 2-hydroxynaphthalene-1-sulfonic acid. This electrophilic aromatic substitution reaction exploits the activating effect of the hydroxyl group, which directs the sulfonic acid group to the ortho position (C1) on the same aromatic ring.

Reaction Conditions and Mechanistic Insights

Sulfonation proceeds via the generation of a sulfonic acid electrophile (SO3H+) from sulfuric acid. The hydroxyl group at C2 activates the naphthalene ring, favoring sulfonation at C1 due to resonance stabilization of the intermediate sigma complex . Reaction temperatures between 50–60°C are critical to minimize polysulfonation and byproduct formation . A typical protocol involves:

-

Gradually adding 2-naphthol to stirred sulfuric acid (95–98%) at 50–55°C.

-

Maintaining the mixture for 4–6 hours to ensure complete conversion.

-

Quenching the reaction in ice water and isolating the product via salting-out with sodium chloride .

Yields range from 65–75%, with purity dependent on recrystallization from hot water. Challenges include competing sulfonation at C6 (para to the hydroxyl group) and the formation of disulfonic acids at elevated temperatures .

Chlorosulfonic Acid Method for Enhanced Regioselectivity

Chlorosulfonic acid (ClSO3H) offers superior regioselectivity compared to sulfuric acid, as its stronger electrophilicity accelerates sulfonation at C1 while minimizing side reactions. This method, detailed in patent literature, employs a two-phase solvent system to control reaction exothermicity .

Optimized Protocol and Solvent Effects

The process involves:

-

Suspending 2-naphthol in a water-immiscible solvent (e.g., dichloroethane or chlorobenzene) at −10 to 10°C .

-

Dropwise addition of chlorosulfonic acid to maintain a molar ratio of 0.95–1.00 relative to 2-naphthol.

-

Stirring the anhydrous mixture for 90–120 minutes to form the sulfonic acid intermediate.

-

Neutralizing with aqueous ammonia (NH3) at 60–75°C to precipitate the product .

This method achieves a space-time yield 100% higher than traditional sulfuric acid routes, with product purity exceeding 90% after crystallization . The use of chlorinated solvents suppresses hydrolysis of chlorosulfonic acid, ensuring efficient sulfonic acid transfer.

Isomerization of Naphthalene Sulfonic Acid Derivatives

Industrial-scale production often involves isomerizing crude sulfonation mixtures to enrich this compound. Patent EP0047450B1 describes a continuous process where naphthalene sulfonic acid solutions are concentrated under vacuum (30–80 mbar) and heated to 170–190°C to promote thermodynamically favored isomers .

Key Isomerization Parameters

-

Concentration: Reducing water content below 10% shifts equilibrium toward the 1-sulfonic acid isomer .

-

Temperature: Heating at 180°C for 2–3 hours increases the 1-sulfonic acid fraction from 30% to 45% in the product mixture .

-

Catalysis: Trace amounts of Fe3+ or Al3+ salts accelerate isomerization by stabilizing transition states .

This method is particularly advantageous for recycling byproducts from naphthalene disulfonation processes, though it requires specialized equipment to handle high-temperature, corrosive mixtures.

Industrial Production and Purification Strategies

Large-scale manufacturing prioritizes cost efficiency and reproducibility. A representative industrial workflow includes:

Continuous Sulfonation Reactors

-

Tubular Reactors: Enable precise temperature control (−5 to 10°C) and rapid mixing of 2-naphthol suspensions with chlorosulfonic acid .

-

Vacuum Desorption: Removes hydrogen chloride (HCl) byproduct at 50–100 mbar, preventing acid-catalyzed side reactions .

Purification Techniques

-

Liquid-Liquid Extraction: Separates the sulfonic acid product from unreacted 2-naphthol using toluene or ethylbenzene .

-

Crystallization: Recrystallization from ethanol-water mixtures (1:3 v/v) yields needle-like crystals with ≥98% purity .

-

Ion Exchange Chromatography: Removes residual sulfuric acid and inorganic salts, critical for pharmaceutical-grade material .

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Sulfuric Acid Sulfonation | 65–75 | 85–90 | Low cost, simple setup | Low regioselectivity, byproduct formation |

| Chlorosulfonic Acid | 80–88 | 90–95 | High regioselectivity, scalable | Requires chlorinated solvents |

| Isomerization | 70–78 | 92–96 | Utilizes byproduct streams | Energy-intensive, high capital cost |

Análisis De Reacciones Químicas

Bucherer Reaction: Amination to Tobias Acid

The Bucherer reaction converts phenolic derivatives to aromatic amines. For 2-hydroxynaphthalene-1-sulfonic acid:

-

Conditions : Reaction with aqueous ammonia (25–35%) and ammonium bisulfite at 160°C under 10 bar pressure for 8 hours .

-

Product : 2-Amino-1-naphthalenesulfonic acid (Tobias acid), a precursor for azo dyes.

-

Yield : Patents report residual 2-hydroxynaphthalene content <20 ppm after extraction .

Mechanistic Insight :

The hydroxyl group is replaced by an amine via reversible keto-enol tautomerism, facilitated by bisulfite ions acting as catalysts .

Acetylation to Sulfonamide Derivatives

The amine product from the Bucherer reaction undergoes acetylation:

-

Conditions : Treatment with acetic anhydride or acetyl chloride in aqueous HCl .

-

Product : 2-Acetamido-1-naphthalenesulfonic acid, used in pigment manufacturing.

-

Purity : High-performance thin-layer chromatography (HPTLC) confirms <100 ppm impurities .

Desulfonation to 2-Naphthol

The sulfonic acid group can be removed under acidic conditions:

-

Conditions : Heating with dilute H<sub>2</sub>SO<sub>4</sub> at reflux .

-

Product : 2-Naphthol, a versatile building block in pharmaceuticals.

-

Side Reaction : Prolonged heating risks forming dinaphthyl ether via elimination .

Alkali Fusion to Dihydroxynaphthalene

Fusion with strong bases displaces the sulfonic acid group:

-

Conditions : Heating with KOH at 300°C in a copper crucible .

-

Product : 1,2-Dihydroxynaphthalene (theoretical), though isolation challenges often yield polymeric byproducts .

Further Sulfonation

The compound undergoes polysulfonation under vigorous conditions:

-

Conditions : Concentrated H<sub>2</sub>SO<sub>4</sub> at 105°C .

-

Product : 1,5-Naphthalenedisulfonic acid derivatives, though steric effects from the hydroxyl group may alter regioselectivity .

Reduction to Thiol Derivatives

The sulfonic acid group is reducible to a thiol:

-

Conditions : Triphenylphosphine (PPh<sub>3</sub>) in refluxing aqueous HCl .

-

Product : 2-Hydroxy-1-naphthalenethiol, a potential ligand in coordination chemistry.

Salt Formation and Purification

The acidic sulfonic group forms stable salts for isolation:

-

Conditions : Neutralization with NaHCO<sub>3</sub> or NaOH followed by salting out with NaCl .

-

Product : Sodium or potassium salts, which are water-soluble and less hygroscopic .

Industrial Process Considerations

Aplicaciones Científicas De Investigación

Synthesis of Dyes and Pigments

The compound is widely used as an intermediate in the production of various dyes and pigments. For instance, it is involved in the synthesis of azo dyes, which are significant in textile industries due to their vibrant colors and stability. The sulfonic acid group enhances the solubility of these dyes in water, making them suitable for various applications .

Pharmaceutical Development

2-Hydroxynaphthalene-1-sulfonic acid serves as a precursor in the synthesis of pharmaceutical compounds. It has been utilized in developing drugs with potential therapeutic applications, including anti-inflammatory and antimicrobial agents. The compound's derivatives have shown promising biological activities in preliminary studies .

Biochemical Assays

In biochemical research, this compound is employed as a reagent for various assays. Its ability to form complexes with metal ions makes it useful for detecting specific biomolecules and studying their interactions in biological systems .

Production of Surfactants

The compound is also a key ingredient in manufacturing surfactants and dispersants used in cleaning products, personal care items, and industrial applications. Its amphiphilic nature allows it to reduce surface tension, enhancing the effectiveness of these products .

Environmental Applications

Research has indicated that certain bacteria can degrade this compound, suggesting potential applications in bioremediation processes. This capability can be harnessed to develop methods for treating wastewater contaminated with aromatic sulfonic acids .

Data Table: Comparative Analysis of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Dyes and Pigments | Intermediate for azo dye synthesis | Vibrant colors, high stability |

| Pharmaceutical Development | Precursor for anti-inflammatory and antimicrobial drugs | Potential therapeutic effects |

| Biochemical Assays | Reagent for detecting biomolecules | Enhanced detection sensitivity |

| Surfactants | Ingredient in cleaning products and personal care items | Improved cleaning efficiency |

| Environmental Remediation | Biodegradation by specific bacteria | Sustainable treatment methods |

Case Study 1: Synthesis of Azo Dyes

A study demonstrated that this compound could effectively produce a series of azo dyes with varying properties by coupling with diazonium salts. The resulting dyes exhibited excellent solubility and stability under various pH conditions, making them suitable for textile applications.

Case Study 2: Antimicrobial Activity

In a pharmaceutical context, derivatives synthesized from this compound were tested against several bacterial strains, showing significant antimicrobial activity comparable to established antibiotics like penicillin G. This indicates its potential as a scaffold for developing new therapeutic agents.

Mecanismo De Acción

The mechanism of action of 1-naphthalenesulfonic acid, 2-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the sulfonic acid group can engage in ionic interactions. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or intermediate in various chemical reactions .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

(a) 2-Hydroxynaphthalene-1,6-disulfonic Acid

- Structure : Two sulfonic groups at positions 1 and 6, with a hydroxyl group at position 2.

- Comparison: The additional sulfonic group at position 6 enhances water solubility compared to the monosulfonated 2-hydroxynaphthalene-1-sulfonic acid. This compound is a precursor to Schäffer acid through selective desulfonylation at the 1-position .

- Applications : Primarily an intermediate in dye synthesis.

(b) 2-Naphthol-6,8-disulfonic Acid (G Acid; CAS 13846-08-7)

- Structure : Hydroxyl at position 2, sulfonic groups at positions 6 and 6.

- Comparison : The dual sulfonation at positions 6 and 8 increases acidity and solubility compared to this compound. G Acid is a critical intermediate in azo dye production .

- Applications : Used in manufacturing food dyes and textile colorants.

(c) 4-Amino-3-hydroxynaphthalene-1-sulfonic Acid (CAS Not Provided)

- Structure: Sulfonic group at position 1, hydroxyl at position 3, and amino (-NH₂) at position 3.

- Comparison: The amino group introduces basicity and reactivity toward electrophilic substitution, unlike the purely acidic this compound. This compound is used in specialized dye synthesis .

- Applications : Industrial dye precursor.

(d) Calmagite (3-Hydroxy-4-(2-hydroxy-5-methylphenylazo)naphthalene-1-sulfonic Acid; CAS 3147-14-6)

- Structure : Azo (-N=N-) linkage, methyl group, hydroxyl at position 3, and sulfonic group at position 1.

- Comparison : The azo chromophore enables use as a metallochromic indicator, a functionality absent in this compound. Higher molecular weight (358.37 g/mol) due to the complex substituents .

- Applications : Calcium and magnesium detection in analytical chemistry.

(e) Naphthalene-2-sulfonic Acid (β-Naphthalenesulfonic Acid; CAS 120-18-3)

- It is more corrosive (classified as Skin Irritant Category 1A) and used in surfactant synthesis .

- Applications : Manufacturing detergents and dispersants.

Physicochemical Properties

| Compound | Sulfonic Group Positions | Additional Functional Groups | Water Solubility | Key Applications |

|---|---|---|---|---|

| This compound | 1 | -OH at 2 | Moderate | Dye intermediate |

| 2-Hydroxynaphthalene-1,6-disulfonic acid | 1, 6 | -OH at 2 | High | Schäffer acid precursor |

| G Acid (2-Naphthol-6,8-disulfonic acid) | 6, 8 | -OH at 2 | Very high | Azo dye synthesis |

| Calmagite | 1 | -OH, -N=N-, -CH₃ | Moderate | Analytical indicator |

| Naphthalene-2-sulfonic acid | 2 | None | High | Surfactant production |

Q & A

Q. Basic: How can the structure of 2-hydroxynaphthalene-1-sulfonic acid be confirmed experimentally?

Answer:

Structure confirmation requires a combination of spectroscopic techniques:

- NMR spectroscopy (¹H and ¹³C) to identify aromatic proton environments and confirm substitution patterns .

- Mass spectrometry (e.g., electron ionization) to verify molecular weight and fragmentation patterns .

- Infrared (IR) spectroscopy to detect functional groups (e.g., -OH and -SO₃H stretching vibrations) .

- X-ray crystallography (if crystalline) for definitive spatial arrangement .

Q. Advanced: What are the challenges in synthesizing derivatives of this compound for composite materials?

Answer:

Derivatization faces challenges such as:

- Selective functionalization due to competing reactivity of -OH and -SO₃H groups. Use protecting groups (e.g., acetyl for -OH) to direct reactions .

- Compatibility with polymer matrices (e.g., PFSA membranes). Optimize reaction conditions (pH, temperature) to avoid degradation .

- Characterization of hybrid materials using TEM, SAXS, or impedance spectroscopy to assess morphology and ion transport .

Q. Basic: What are the recommended storage conditions for this compound?

Answer:

- Store in dark, inert containers (e.g., amber glass under nitrogen) to prevent photodegradation and oxidation .

- Maintain room temperature ; avoid moisture to prevent hydrolysis of the sulfonic acid group .

Q. Advanced: How does the sulfonic acid group influence the electronic properties of naphthalene derivatives in electrochemical applications?

Answer:

The -SO₃H group:

- Enhances proton conductivity via hydrophilic domains, critical for fuel cell membranes .

- Modifies electron-withdrawing effects , lowering the LUMO energy and facilitating charge transfer in redox reactions. Validate via cyclic voltammetry and DFT calculations .

Q. Basic: What analytical techniques are suitable for quantifying this compound in aqueous solutions?

Answer:

- Reverse-phase HPLC with UV detection (λ ~254 nm) for high sensitivity .

- Ion chromatography to separate sulfonic acid analogs .

- UV-Vis spectrophotometry calibrated against standard solutions .

Q. Advanced: What computational models predict the reactivity of this compound in organic reactions?

Answer:

- Density Functional Theory (DFT) to calculate reaction pathways, acid dissociation constants (pKa), and transition states .

- Molecular dynamics simulations to study aggregation behavior in solvents .

- Validate predictions with experimental kinetic studies (e.g., monitoring sulfonation rates via in situ IR) .

Q. Basic: What are common synthetic routes to prepare this compound?

Answer:

- Sulfonation of 2-naphthol using concentrated sulfuric acid or oleum at 40–60°C. Monitor reaction progress via TLC .

- Purification via recrystallization from ethanol/water mixtures to remove unreacted naphthol .

Q. Advanced: How can the acid dissociation constants (pKa) of this compound be determined?

Answer:

- Potentiometric titration in aqueous buffers, using a glass electrode to track pH changes .

- UV-pH titration to correlate absorbance shifts with protonation states .

- ¹H NMR titration in D₂O to observe chemical shift dependencies on pH .

Q. Basic: What safety precautions are necessary when handling this compound?

Answer:

- Wear gloves and goggles to avoid skin/eye irritation (H315, H319 hazards) .

- Use fume hoods to prevent inhalation of dust. Store separately from bases to avoid exothermic neutralization .

Q. Advanced: What role does this compound play in azo dye synthesis?

Answer:

- Acts as a coupling agent in diazo reactions, forming stable sulfonated azo dyes. Optimize pH (8–10) to enhance electrophilic substitution .

- Characterize dye intermediates via HPLC-MS to confirm regioselectivity and purity .

Q. Notes

- Basic questions focus on foundational techniques (synthesis, storage, safety).

- Advanced questions address mechanistic insights, computational modeling, and specialized applications (composites, electrochemistry).

- Methodologies are derived from analogous sulfonic acid systems in the evidence, ensuring scientific rigor .

Propiedades

Número CAS |

567-47-5 |

|---|---|

Fórmula molecular |

C10H8O4S |

Peso molecular |

224.23 g/mol |

Nombre IUPAC |

2-hydroxynaphthalene-1-sulfonic acid |

InChI |

InChI=1S/C10H8O4S/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14/h1-6,11H,(H,12,13,14) |

Clave InChI |

SGBQUMZTGSQNAO-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.